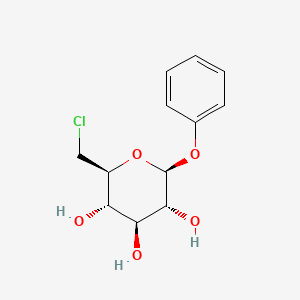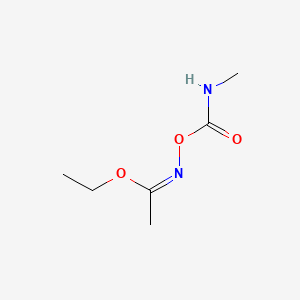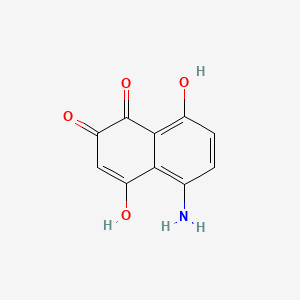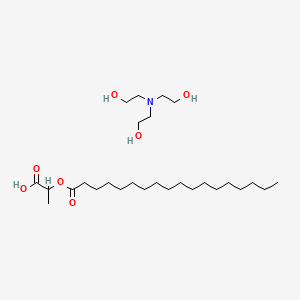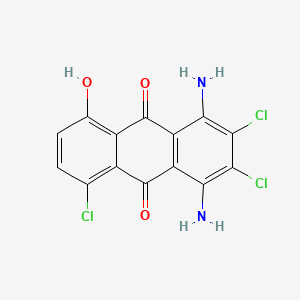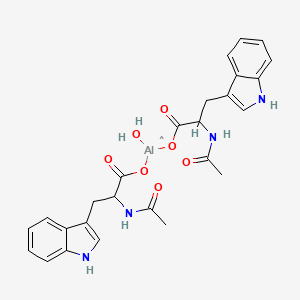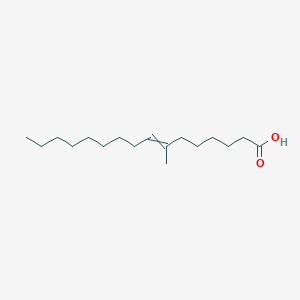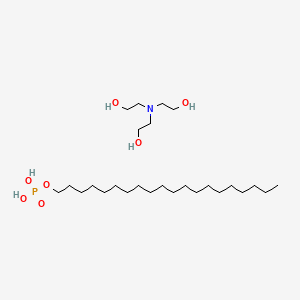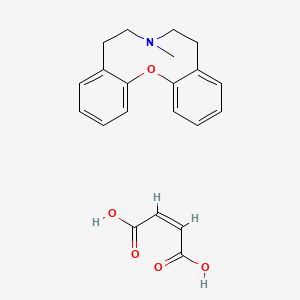
6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate typically involves multi-step organic reactions. The process often starts with the preparation of the dibenzoxazecine core, followed by methylation and subsequent hydrogenation steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
- 6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecine
Uniqueness
6,7,8,9-Tetrahydro-7-methyl-5H-dibenz(b,i)(1,6)oxazecinium hydrogen maleate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
83507-03-3 |
|---|---|
Molekularformel |
C21H23NO5 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;11-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),3,5,7,14,16-hexaene |
InChI |
InChI=1S/C17H19NO.C4H4O4/c1-18-12-10-14-6-2-4-8-16(14)19-17-9-5-3-7-15(17)11-13-18;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
MICHSTJYYGFTDE-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC2=CC=CC=C2OC3=CC=CC=C3CC1.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



